1-Amino-3,3-dimethylbutan-2-one
Overview
Description
1-Amino-3,3-dimethylbutan-2-one is a chemical compound that has been subject to various studies due to its interesting chemical and physical properties. Its synthesis, molecular structure, and potential for chemical reactions and applications in diverse fields have been explored in scientific research.
Synthesis Analysis
The synthesis of related compounds involves stereoselective synthesis techniques and can include the use of enantiodivergent synthetic sequences for preparing derivatives. For example, Seebach et al. (1998) detailed the synthesis of β-peptides consisting of geminally disubstituted β-amino acids, which are related to the structural motif of 1-Amino-3,3-dimethylbutan-2-one (Seebach et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-Amino-3,3-dimethylbutan-2-one involves detailed NMR structural studies and DFT theoretical calculations. These studies reveal the formation of strong intramolecular hydrogen bonds and the influence of structural units on the molecule's rigidity, as discussed by Izquierdo et al. (2005) (Izquierdo et al., 2005).
Chemical Reactions and Properties
Chemical reactions and properties of 1-Amino-3,3-dimethylbutan-2-one derivatives are diverse, with potential for incorporation into highly rigid beta-peptides, as shown in research by Izquierdo et al. (2005). Such compounds exhibit a range of chemical behaviors due to their unique molecular structures, including the ability to form stable, hydrogen-bonded structural units that impact their chemical reactivity (Izquierdo et al., 2005).
Physical Properties Analysis
The physical properties of compounds similar to 1-Amino-3,3-dimethylbutan-2-one, such as crystallography and hydrogen bonding patterns, have been characterized, demonstrating how intermolecular interactions influence the compound's physical form and stability, as detailed by Yin (2010) in the synthesis and crystallographic characterization of 2-Amino-2,3-dimethylbutanamide (Yin, 2010).
Scientific Research Applications
Dynamics in Plastic Crystalline Phases
1-Amino-3,3-dimethylbutan-2-one, as part of the dimethylbutanol family, contributes to understanding the dynamics in plastic crystalline phases. Research has shown that compounds like 3,3-dimethylbutan-2-ol exhibit rich solid-state polymorphism, including plastic crystalline phases. Studies using fast field cycling 1H NMR relaxometry reveal insights into molecular motions, reorientations, and self-diffusion in these phases (Carignani et al., 2018).
Synthesis of Amino Alcohol Catalysts
1-Amino-3,3-dimethylbutan-2-one derivatives have been synthesized for use as amino alcohol catalysts in asymmetric alkylation of aldehydes. For example, the preparation of (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol, based on the resolution of the racemate, has been described for the asymmetric ethylation of trans-crotonaldehyde (Hoard et al., 1999).
Incorporation into Beta-Peptides
Research has been conducted on incorporating derivatives of 1-Amino-3,3-dimethylbutan-2-one into beta-peptides. This includes the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their integration into rigid beta-peptides, offering insights into peptide structure and dynamics (Izquierdo et al., 2005).
Study in Mutagenesis
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, a derivative, has been studied for its role in mutagenesis. Research shows it can inhibit the binding activity of T4 endonuclease V to UV-damaged DNA, thus providing insights into DNA repair mechanisms and co-mutagenic effects (Shimoi et al., 1996).
Structure Elucidation in Drug Design
The compound has been investigated in the context of designer drugs, aiding in the structure elucidation of complex molecules. For example, detailed NMR and mass spectrometric techniques have been used to elucidate the structure of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide (Girreser et al., 2016).
Stevens Rearrangement in Organic Chemistry
3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, related to 1-Amino-3,3-dimethylbutan-2-one, have been used in the Stevens rearrangement, a notable reaction in organic synthesis (Manukyan, 2015).
Safety And Hazards
1-Amino-3,3-dimethylbutan-2-one is flammable . It can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRUQUJSMFWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330112 | |
Record name | 1-amino-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3,3-dimethylbutan-2-one | |
CAS RN |
82962-91-2 | |
Record name | 1-amino-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.